molecular formula C20H27ClFN3O2S B2402906 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1216774-94-5

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

Cat. No. B2402906
CAS RN: 1216774-94-5
M. Wt: 427.96
InChI Key: HMCZVGNGOGFYHD-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride” is a complex organic molecule. It contains a fluorobenzo[d]thiazolyl moiety, a morpholinoethyl group, and a cyclohexanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its constituent groups. The fluorobenzo[d]thiazolyl group would likely contribute to the compound’s aromaticity, while the morpholinoethyl and cyclohexanecarboxamide groups could influence its polarity and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the fluorobenzo[d]thiazolyl group might participate in electrophilic aromatic substitution reactions, while the morpholinoethyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a fluorine atom could increase its electronegativity and polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, some thiazole derivatives are known to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2S.ClH/c21-16-7-4-8-17-18(16)22-20(27-17)24(10-9-23-11-13-26-14-12-23)19(25)15-5-2-1-3-6-15;/h4,7-8,15H,1-3,5-6,9-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZVGNGOGFYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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